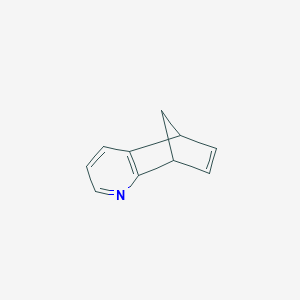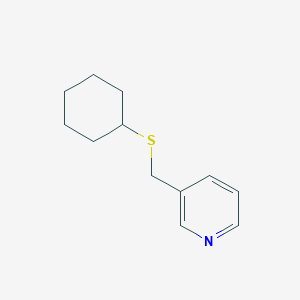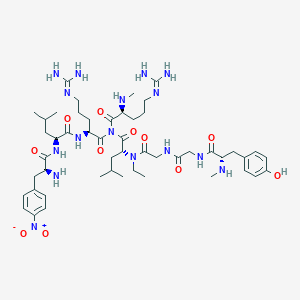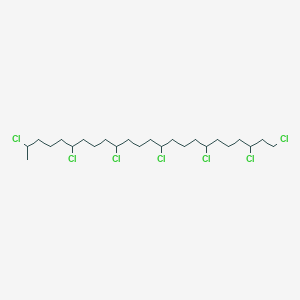
5,8-Dihydro-5,8-methanoquinoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethcathinone can be synthesized through various methods. One common route involves the reaction of propiophenone with ethylamine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of ethcathinone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Ethcathinone undergoes various chemical reactions, including:
Oxidation: Ethcathinone can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of ethcathinone can yield secondary amines.
Substitution: Ethcathinone can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Production of secondary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Ethcathinone has various scientific research applications, including:
Mechanism of Action
Ethcathinone exerts its effects primarily by acting as a moderately active releaser of noradrenaline and a weak inhibitor of dopamine reuptake . This dual action increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation and euphoria. The molecular targets include noradrenaline and dopamine transporters, which are involved in the reuptake of these neurotransmitters .
Comparison with Similar Compounds
Methcathinone: Similar in structure but has a methyl group instead of an ethyl group.
Mephedrone: Contains a methyl group on the nitrogen and a methylene group on the phenyl ring.
Dimethylcathinone: Features two methyl groups on the nitrogen.
Uniqueness of Ethcathinone: Ethcathinone’s unique structure, with an ethyl group on the nitrogen, distinguishes it from other synthetic cathinones. This structural difference influences its pharmacological properties, making it a moderately active noradrenaline releaser and a weak dopamine reuptake inhibitor .
Properties
IUPAC Name |
3-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-9-7-3-4-8(6-7)10(9)11-5-1/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAVRLDHVKQLSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Quinolin-2-ylmethoxy)-phenyl]-acetic acid](/img/structure/B25750.png)







![ethyl N-[2-[di(phenyl)methoxy]ethyl]methanimidate](/img/structure/B25768.png)



